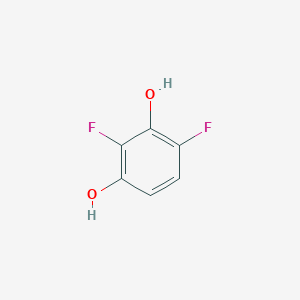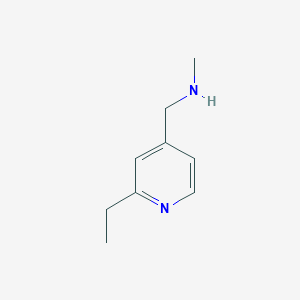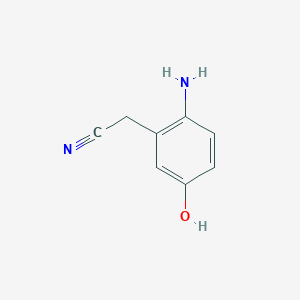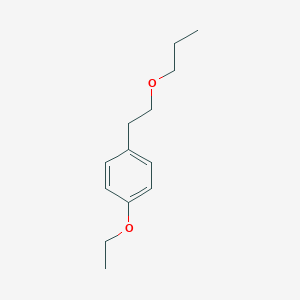
1-Ethoxy-4-(2-propoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-(2-propoxyethyl)benzene, also known as EPEB, is a chemical compound that belongs to the family of phenylpropanoids. EPEB is synthesized through a series of chemical reactions and has a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-(2-propoxyethyl)benzene is not fully understood. However, it has been suggested that 1-Ethoxy-4-(2-propoxyethyl)benzene may exert its effects by modulating the activity of certain enzymes and proteins in the body. It has also been suggested that 1-Ethoxy-4-(2-propoxyethyl)benzene may act as an antioxidant and protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
1-Ethoxy-4-(2-propoxyethyl)benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. 1-Ethoxy-4-(2-propoxyethyl)benzene has also been shown to induce apoptosis in cancer cells and protect neurons from damage in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethoxy-4-(2-propoxyethyl)benzene in lab experiments is its high purity, which allows for accurate and reproducible results. 1-Ethoxy-4-(2-propoxyethyl)benzene is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-Ethoxy-4-(2-propoxyethyl)benzene is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Ethoxy-4-(2-propoxyethyl)benzene. One area of interest is its potential use in the development of new drugs for the treatment of cancer and neurological disorders. Another area of interest is the investigation of the mechanism of action of 1-Ethoxy-4-(2-propoxyethyl)benzene and the identification of its molecular targets in the body. Additionally, further research is needed to determine the safety and toxicity of 1-Ethoxy-4-(2-propoxyethyl)benzene in humans.
Synthesemethoden
1-Ethoxy-4-(2-propoxyethyl)benzene is synthesized through the reaction of 1-ethoxy-4-hydroxybenzene with 2-bromoethyl propyl ether in the presence of potassium carbonate. The resulting product is then purified through recrystallization. The purity of 1-Ethoxy-4-(2-propoxyethyl)benzene can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-(2-propoxyethyl)benzene has various applications in scientific research, including its use as a starting material for the synthesis of other compounds. It is also used as a reference standard in analytical chemistry and as a reagent in organic synthesis. 1-Ethoxy-4-(2-propoxyethyl)benzene has been studied for its potential anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of cancer and neurological disorders.
Eigenschaften
CAS-Nummer |
174461-08-6 |
|---|---|
Produktname |
1-Ethoxy-4-(2-propoxyethyl)benzene |
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
1-ethoxy-4-(2-propoxyethyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-3-10-14-11-9-12-5-7-13(8-6-12)15-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
CBNFKSDFSGPSID-UHFFFAOYSA-N |
SMILES |
CCCOCCC1=CC=C(C=C1)OCC |
Kanonische SMILES |
CCCOCCC1=CC=C(C=C1)OCC |
Synonyme |
Benzene, 1-ethoxy-4-(2-propoxyethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



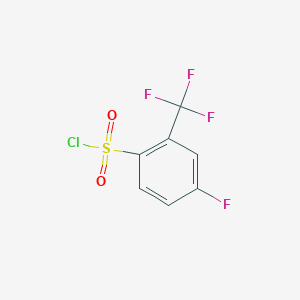
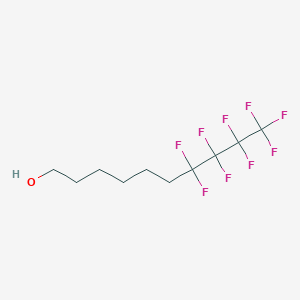

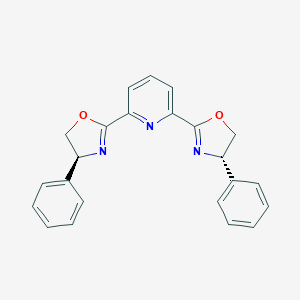


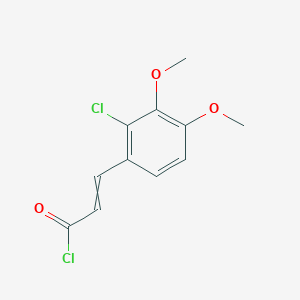

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
